

Basic properties of Cys-Tat (47-57) transduction domain

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Cys47)-HIV-1 tat Protein (47-57)

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Cys-Tat (47-57) Transduction Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the basic properties of the Cys-Tat (47-57) protein transduction domain. Derived from the human immunodeficiency virus-1 (HIV-1) trans-activating transcriptional activator (Tat) protein, this arginine-rich cell-penetrating peptide (CPP) has emerged as a powerful tool for intracellular delivery of a wide range of cargo molecules. This document details its fundamental characteristics, mechanisms of cellular uptake, and provides standardized protocols for its experimental application.

Core Properties of Cys-Tat (47-57)

The Cys-Tat (47-57) peptide is a derivative of the minimal protein transduction domain of the HIV-1 Tat protein, with an added cysteine residue at the N-terminus. This cysteine provides a reactive thiol group, facilitating straightforward conjugation to various cargo molecules such as proteins, peptides, nucleic acids, and nanoparticles.[1]

Physicochemical Characteristics

The fundamental properties of the Cys-Tat (47-57) peptide are summarized in the table below.



Property	Value	Reference
Amino Acid Sequence	Cys-Tyr-Gly-Arg-Lys-Lys-Arg- Arg-Gln-Arg-Arg-Arg	[2]
One-Letter Code CYGRKKRRQRRR		[2]
Molecular Formula	C67H124N34O14S	
Molecular Weight	1661.99 Da	_
Isoelectric Point (pI)	~12.5 (Calculated)	_
Net Charge at pH 7	+8	_

Mechanism of Cellular Transduction

The precise mechanism by which Cys-Tat (47-57) traverses the plasma membrane is a subject of ongoing research, with evidence supporting multiple pathways. The uptake is generally considered to be initiated by an electrostatic interaction between the positively charged peptide and the negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[3][4] Following this initial binding, internalization is thought to occur through two primary mechanisms: direct translocation and endocytosis.

Direct Translocation

This energy-independent process involves the direct penetration of the peptide across the lipid bilayer. It is hypothesized that the interaction of multiple Tat peptides with the membrane induces transient pore formation, allowing the peptide and its conjugated cargo to enter the cytoplasm directly. This pathway is favored at higher peptide concentrations.

Endocytosis

Cys-Tat (47-57) can also be internalized through various energy-dependent endocytic pathways, including:

 Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate to form vesicles containing the peptide-cargo conjugate.



- Caveolae-Mediated Endocytosis: Internalization occurs via flask-shaped invaginations of the plasma membrane called caveolae.
- Macropinocytosis: This process involves the non-specific engulfment of extracellular fluid and solutes, including the Tat peptide, into large vesicles called macropinosomes.

The specific endocytic route utilized can be dependent on the cell type, cargo size, and experimental conditions.[2]

Signaling and Intracellular Trafficking

Once inside the cell, the fate of the Cys-Tat (47-57)-cargo conjugate depends on the pathway of entry. Cargo that enters via direct translocation is immediately available in the cytoplasm. In contrast, cargo internalized through endocytosis is initially sequestered within endosomes and must escape into the cytoplasm to reach its target. The efficiency of this endosomal escape is a critical factor in the overall efficacy of delivery.

Quantitative Analysis of Cellular Uptake

The efficiency of Cys-Tat (47-57)-mediated cargo delivery can vary significantly depending on the cell line, cargo type, and experimental conditions. The following tables summarize representative quantitative data on cellular uptake.

Uptake Efficiency in Various Cell Lines



Cell Line	Cargo	Concentrati on	Incubation Time	Uptake Efficiency (% of positive cells)	Reference
HeLa	FITC-labeled Tat	750 nM	6 hours	~95%	[2]
НВМЕС	FITC-labeled Tat	750 nM	6 hours	~98%	[2]
MCF-7	5-FAM (fluorophore)	5 μΜ	2 hours	> 90%	[5]
KB-3-1	Doxorubicin	5 μΜ	2 hours	Significantly enhanced over free drug	[5]
KB-V1	Doxorubicin	5 μΜ	2 hours	Significantly enhanced over free drug	[5]

Effect of Endocytosis Inhibitors on Cys-Tat (47-57) Uptake in HeLa Cells



Inhibitor	Target Pathway	Concentration	Inhibition of Uptake (%)	Reference
Chlorpromazine	Clathrin- mediated endocytosis	50 μΜ	~48%	
Phenylarsine oxide	Clathrin- mediated endocytosis	3 μΜ	~79%	_
Methyl-β- cyclodextrin	Caveolae- mediated endocytosis/Mac ropinocytosis	2.5 mM	~13%	
Amiloride	Macropinocytosis	2.5 mM	No significant inhibition	_
Bafilomycin A1	Endosomal acidification	50 nM	~14%	_

Experimental Protocols

The following are detailed protocols for the quantification of Cys-Tat (47-57) cellular uptake using flow cytometry and visualization via confocal microscopy.

Protocol for Cellular Uptake Assay by Flow Cytometry

Objective: To quantitatively measure the cellular uptake of a fluorescently labeled Cys-Tat (47-57) conjugate.

Materials:

- Cells of interest (e.g., HeLa)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)



- Trypsin-EDTA
- Fluorescently labeled Cys-Tat (47-57) conjugate (e.g., FITC-Tat)
- Flow cytometry staining buffer (e.g., PBS with 1% BSA)
- Propidium Iodide (PI) or other viability dye
- · Flow cytometer

Procedure:

- Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
- Peptide Treatment: On the day of the experiment, remove the culture medium and wash the
 cells once with pre-warmed PBS. Add fresh, serum-free medium containing the desired
 concentration of the fluorescently labeled Cys-Tat (47-57) conjugate. Incubate for the desired
 time (e.g., 2-6 hours) at 37°C.
- Cell Harvesting: After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove any non-internalized peptide.
- Detachment: Add Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
 Neutralize the trypsin with complete culture medium.
- Cell Staining: Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 μL of cold flow cytometry staining buffer.
- Viability Staining: Add a viability dye such as Propidium Iodide to distinguish between live and dead cells.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the fluorophore
 at its specific wavelength (e.g., 488 nm for FITC) and collecting the emission at the
 appropriate wavelength (e.g., ~520 nm for FITC). Record the fluorescence intensity of at
 least 10,000 events per sample.



 Data Analysis: Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Protocol for Confocal Microscopy Imaging of Cellular Internalization

Objective: To visualize the intracellular localization of a fluorescently labeled Cys-Tat (47-57) conjugate.

Materials:

- Cells of interest (e.g., HeLa)
- Glass-bottom culture dishes or chamber slides
- Complete cell culture medium
- PBS
- Fluorescently labeled Cys-Tat (47-57) conjugate (e.g., FITC-Tat)
- Hoechst 33342 or DAPI for nuclear staining
- · Paraformaldehyde (PFA) for fixation
- Mounting medium
- Confocal microscope

Procedure:

- Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.
- Peptide Treatment: Replace the culture medium with fresh, serum-free medium containing the fluorescently labeled Cys-Tat (47-57) conjugate at the desired concentration. Incubate for the desired time at 37°C.



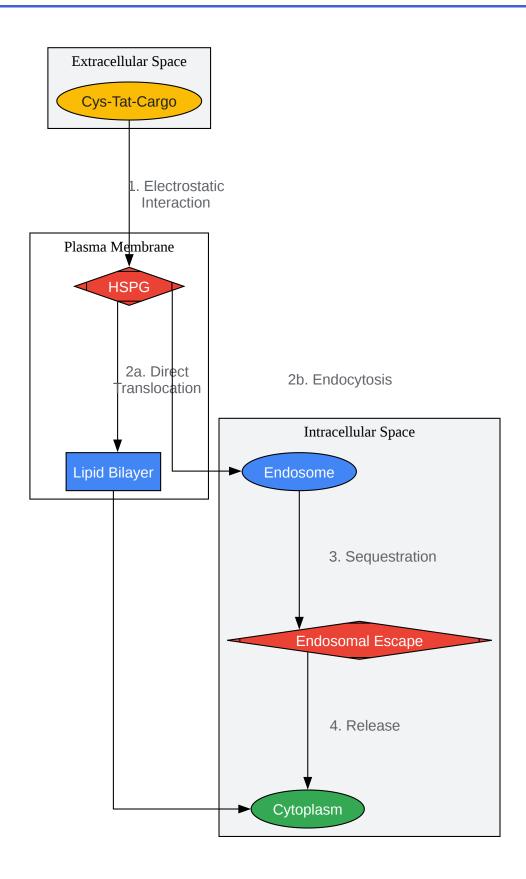
- Nuclear Staining: During the last 10-15 minutes of incubation, add a nuclear stain such as Hoechst 33342 to the medium.
- Washing: After incubation, remove the medium and wash the cells three times with PBS.
- Fixation (Optional): For fixed-cell imaging, add 4% PFA in PBS and incubate for 15 minutes at room temperature. Wash three times with PBS.
- Mounting: Add a drop of mounting medium to the cells and cover with a coverslip.
- Confocal Imaging: Visualize the cells using a confocal microscope. Acquire images using the appropriate laser lines and emission filters for the fluorophore and the nuclear stain. Z-stack images can be acquired to reconstruct the 3D distribution of the peptide within the cells.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of Cys-Tat (47-57) translocation and a typical experimental workflow.

Proposed Mechanisms of Cys-Tat (47-57) Cellular Uptake





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Caption: Proposed pathways for Cys-Tat (47-57) cellular entry.



Experimental Workflow for Quantifying Cellular Uptake



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Caption: Workflow for assessing Cys-Tat (47-57) uptake.

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- To cite this document: BenchChem. [Basic properties of Cys-Tat (47-57) transduction domain]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13420583#basic-properties-of-cys-tat-47-57transduction-domain]

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